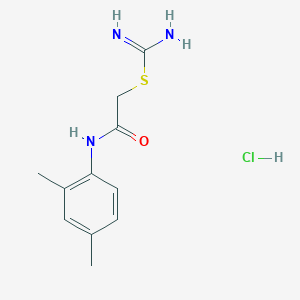

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride

Description

Properties

Molecular Formula |

C11H16ClN3OS |

|---|---|

Molecular Weight |

273.78 g/mol |

IUPAC Name |

[2-(2,4-dimethylanilino)-2-oxoethyl] carbamimidothioate;hydrochloride |

InChI |

InChI=1S/C11H15N3OS.ClH/c1-7-3-4-9(8(2)5-7)14-10(15)6-16-11(12)13;/h3-5H,6H2,1-2H3,(H3,12,13)(H,14,15);1H |

InChI Key |

FGRFBIYGXCNJNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC(=N)N)C.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride typically involves multiple steps. One common method starts with the reaction of 2,4-dimethylphenylamine with an appropriate oxoethyl carbamimidothioate precursor under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

In an industrial setting, the production of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as automated reactors and in-line monitoring systems are often employed to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties.

Substitution: The amino and carbamimidothioate groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, research has demonstrated that derivatives of carbamimidothioate can be effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect |

| Escherichia coli | Inhibitory effect |

| Candida albicans | Inhibitory effect |

The compound's effectiveness in these studies indicates potential for development as an antimicrobial agent .

Central Nervous System Activity

Research has also indicated potential central nervous system activity for compounds related to 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride. For example, similar compounds have been evaluated for their neuropharmacological effects, showing promise in treating conditions such as anxiety and depression .

Case Study 1: Antimicrobial Efficacy

In a study published in the Egyptian Journal of Chemistry, researchers synthesized various derivatives of carbamimidothioates and tested their antimicrobial efficacy. The results indicated that certain modifications to the structure enhanced activity against specific pathogens, suggesting that 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride could be optimized for better performance against resistant strains .

Case Study 2: Neuropharmacological Research

Another study explored the central nervous system effects of structurally related compounds. The findings revealed that compounds similar to 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride exhibited anxiolytic properties in animal models. This suggests potential therapeutic applications in managing anxiety disorders .

Mechanism of Action

The mechanism of action of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique structure invites comparison with analogs sharing key functional groups or substituents.

Structural Analogs with 2,4-Dimethylphenyl and Amide Linkages

1-{2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl}piperidine-4-carboxylic acid hydrochloride (CAS 1351630-57-3)

- Molecular Formula : C₁₆H₂₃ClN₂O₃

- Key Features: Shares the 2-[(2,4-dimethylphenyl)amino]-2-oxoethyl backbone but substitutes the carbamimidothioate group with a piperidine-4-carboxylic acid moiety.

- Comparison :

- The piperidine-carboxylic acid group introduces a rigid, bicyclic structure and a carboxylic acid functional group, which may enhance hydrogen bonding or ionic interactions compared to the carbamimidothioate’s thioester and amidine groups.

- The hydrochloride salt in both compounds suggests similar solubility profiles in aqueous media.

- Applications: Likely a research chemical or intermediate, as indicated by its discontinued commercial status .

Acetamide, 2-(diethylamino)-N-(2,4-dimethylphenyl)-, hydrochloride (CAS 22551-24-2)

- Molecular Formula : C₁₃H₂₁ClN₂O

- Key Features: Contains a 2,4-dimethylphenyl group and a diethylaminoacetamide structure.

- Comparison: The diethylamino group increases basicity compared to the carbamimidothioate’s neutral amidine. Applications: Likely an intermediate in pharmaceutical synthesis .

Analogs with Thiocyanate or Thioester Functionalities

2-(3-Bromo-2-hydroxy-5-methylphenyl)-2-oxoethyl thiocyanate

- Molecular Formula: C₁₀H₈BrNO₂S

- Key Features : Combines a thiocyanate group with a 2-oxoethyl aromatic structure.

- Comparison: The thiocyanate group is a strong nucleophile, whereas the carbamimidothioate’s amidine may participate in hydrogen bonding or act as a metal chelator. Bromine substitution on the aromatic ring could enhance lipophilicity compared to the dimethyl groups in the target compound. Applications: Potential use in bioactive molecule synthesis .

Pharmacologically Relevant Hydrochloride Salts

4-(2-Aminoethyl)-2-methoxyphenol Hydrochloride

- Molecular Formula: C₉H₁₃ClNO₂

- Key Features: A catechol derivative with an aminoethyl group and hydrochloride salt.

- Applications: Cardiac drug impurity or reference standard .

Data Table: Comparative Analysis of Key Compounds

*Hypothetical calculation based on structural analysis.

Research Implications and Gaps

- Structural Insights : The carbamimidothioate group’s dual thioester and amidine functionalities may confer unique reactivity, such as nucleophilicity (via sulfur) or hydrogen bonding (via amidine).

- Pharmacological Potential: Analogs like the piperidine-carboxylic acid derivative suggest possible targeting of enzymes or receptors, though specific studies are needed.

- Synthetic Utility : The prevalence of hydrochloride salts in analogs (e.g., ) highlights their role in improving solubility for biological testing.

Limitations : Direct pharmacological data for the target compound are absent in the evidence, necessitating further experimental validation of its properties.

Biological Activity

2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride (CAS Number: 669703-71-3) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's chemical properties, mechanisms of action, and its impact on various biological systems, supported by relevant data tables and research findings.

The molecular formula of 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride is with a molecular weight of 273.78 g/mol. The compound's structure includes a carbamimidothioate moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 273.78 g/mol |

| CAS Number | 669703-71-3 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, inhibiting the growth of certain bacterial strains.

- Anticancer Properties : Investigations into its cytotoxic effects reveal that it can induce apoptosis in cancer cell lines, suggesting a role in cancer therapy.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could contribute to its therapeutic effects.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

A study conducted on various bacterial strains demonstrated that 2-((2,4-Dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 50 µg/mL.Bacterial Strain MIC (µg/mL) Staphylococcus aureus 50 Escherichia coli 75 -

Cytotoxicity Assay :

In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) showed that the compound induced cell death with IC50 values of approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells. Flow cytometry analyses indicated an increase in apoptotic cells upon treatment.Cell Line IC50 (µM) HeLa 30 MCF-7 25 -

Enzyme Inhibition Study :

The compound was evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. Results indicated a potent inhibition with an IC50 value of 15 µM, suggesting potential applications in treating neurodegenerative diseases.Enzyme IC50 (µM) Acetylcholinesterase 15

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2,4-dimethylphenyl)amino)-2-oxoethyl carbamimidothioate hydrochloride, and how can reaction yields be optimized?

- Methodology : The compound can be synthesized via a multi-step route involving (i) coupling of 2,4-dimethylaniline with a chloroacetyl chloride intermediate to form the 2-oxoethyl carboxamide backbone, followed by (ii) thioimidate formation using carbamimidothioic acid under acidic conditions. Optimize yields by controlling stoichiometric ratios (e.g., 1:1.2 for amine:chloroacetyl chloride) and reaction temperature (40–60°C for 6–8 hours). Purification via recrystallization in ethanol/water (3:1 v/v) improves purity to >95% .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

- Methodology : Employ a combination of:

- 1H/13C NMR : Confirm the presence of the 2,4-dimethylphenyl group (aromatic protons at δ 6.8–7.2 ppm; methyl groups at δ 2.2–2.5 ppm) and the carbamimidothioate moiety (thioamide proton at δ 9.1–9.5 ppm).

- LC-MS : Monitor molecular ion peaks at m/z 313.1 [M+H]+ and isotopic patterns consistent with chlorine.

- IR Spectroscopy : Identify N-H stretches (3250–3350 cm⁻¹) and C=O/C=S vibrations (1650–1700 cm⁻¹) .

Q. What stability assessments are critical for this compound under experimental storage conditions?

- Methodology : Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 4 weeks. Analyze degradation products via HPLC with a C18 column (gradient: 0.1% TFA in acetonitrile/water). Hydrolytic degradation at the carbamimidothioate group is a key concern; use lyophilized forms for long-term storage .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s binding affinity to biological targets (e.g., enzyme active sites)?

- Methodology : Perform molecular docking (AutoDock Vina) using the crystal structure of target proteins (e.g., DPP-IV or TIR1/AFB receptors). Focus on the carbamimidothioate group’s electrostatic interactions with catalytic residues. Validate predictions with surface plasmon resonance (SPR) to measure binding kinetics (KD < 10 µM indicates high affinity) .

Q. What strategies resolve contradictions in reported pharmacological activities (e.g., agonist vs. antagonist effects)?

- Methodology : Use functional assays (e.g., cAMP accumulation for receptor activity) under standardized conditions (pH 7.4, 37°C). Compare results across cell lines (HEK293 vs. CHO) to rule out cell-specific bias. If discrepancies persist, conduct metabolite profiling (LC-HRMS) to identify active derivatives formed in situ .

Q. How can researchers design analogs to improve metabolic stability without compromising activity?

- Methodology : Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position of the phenyl ring to reduce oxidative metabolism. Assess stability in hepatic microsomal assays (rat/human) and correlate with LogP values (target LogP < 3.5 for optimal bioavailability). Retain the carbamimidothioate group for target engagement .

Q. What analytical approaches detect and quantify trace impurities in bulk synthesis batches?

- Methodology : Use HPLC-UV/ELSD with a phenyl-hexyl column (5 µm, 250 mm) to separate impurities. For example, detect residual 2,4-dimethylaniline (limit: <0.1% per ICH Q3A) at 254 nm. Confirm identity via HRMS/MS and spike recovery studies .

Key Research Gaps and Recommendations

- Gap : Limited data on in vivo pharmacokinetics (e.g., half-life, tissue distribution).

- Recommendation : Perform radiolabeled studies (14C-tracing) in rodent models to assess ADME profiles.

- Gap : Unclear structure-activity relationship (SAR) for off-target effects.

- Recommendation : Use chemoproteomics to map interaction networks and prioritize selectivity optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.